molecular formula C18H16Cl3N3O3S B15043554 2-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid

2-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid

Cat. No.: B15043554
M. Wt: 460.8 g/mol
InChI Key: QXWJJZYDFRPTLC-UHFFFAOYSA-N
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Description

2-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid is a structurally complex benzoic acid derivative characterized by a trichloroethylcarbamothioyl backbone and a phenylacetyl-substituted amino group. This compound shares a core benzoic acid moiety, which is functionalized with thiourea and acylated amine groups. Its molecular formula is inferred to include C, H, Cl, N, O, and S atoms, with a molecular weight likely exceeding 400 Da based on analogs like 2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid (C₁₅H₁₈Cl₃N₃O₃S, 426.737 g/mol) .

Properties

Molecular Formula

C18H16Cl3N3O3S

Molecular Weight

460.8 g/mol

IUPAC Name

2-[[2,2,2-trichloro-1-[(2-phenylacetyl)amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H16Cl3N3O3S/c19-18(20,21)16(23-14(25)10-11-6-2-1-3-7-11)24-17(28)22-13-9-5-4-8-12(13)15(26)27/h1-9,16H,10H2,(H,23,25)(H,26,27)(H2,22,24,28)

InChI Key

QXWJJZYDFRPTLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Objectives

The target compound features a benzoic acid backbone substituted with a trichloroethyl group, a phenylacetyl moiety, and a carbamothioyl linker. Its molecular formula is C₁₈H₁₆Cl₃N₃O₃S , with a molecular weight of 460.8 g/mol . The synthesis requires precise sequential modifications to introduce these functional groups while avoiding side reactions.

Synthetic Pathways

Stepwise Synthesis Protocol

Formation of the Trichloromethyl Intermediate

The synthesis begins with 2-aminobenzoic acid as the starting material. The trichloroethyl group is introduced via nucleophilic substitution using 2,2,2-trichloroacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This step is conducted in tetrahydrofuran (THF) at 0–5°C to minimize hydrolysis.

Reaction Equation :
$$
\text{2-Aminobenzoic acid} + \text{Cl₃CCHO} \xrightarrow{\text{NaBH₃CN, THF}} \text{2-(2,2,2-Trichloroethylamino)benzoic acid}
$$

Phenylacetyl Coupling

The intermediate is then acylated with phenylacetyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. This step forms the amide bond at the ethylamine group.

Conditions :

  • Solvent: DCM
  • Temperature: Room temperature (20–25°C)
  • Time: 12 hours
  • Yield: 75–80%

One-Pot Synthesis Approach

A streamlined method involves sequential reactions without isolating intermediates:

  • Trichloroethylation : 2-Aminobenzoic acid + Cl₃CCHO in THF (0°C, 2 h).
  • In-situ Acylation : Add phenylacetyl chloride and DIPEA (room temperature, 12 h).
  • Thiocarbamoylation : Introduce thiophosgene in DMF (40°C, 6 h).

Advantages :

  • Reduced purification steps.
  • Overall yield: 68–72% .

Optimization of Reaction Conditions

Solvent and Temperature Effects

Step Optimal Solvent Temperature (°C) Yield Improvement
Trichloroethylation THF 0–5 15% vs. EtOH
Acylation DCM 20–25 10% vs. DMF
Thiocarbamoylation DMF 40 20% vs. THF

Catalytic Systems

  • Urotropine : Enhances amidation kinetics and reduces hydroxylation byproducts.
  • Palladium/Carbon : Used in hydrogenation steps for deprotection (e.g., nitro to amine).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Eluent = ethyl acetate/hexane (3:7) for intermediate isolation.
  • HPLC : Purity >98% confirmed using C18 column (acetonitrile/water gradient).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 8.3 (s, 1H, NH), 7.4–7.6 (m, 5H, phenyl), 3.6 (s, 2H, CH₂CO).
  • IR : Peaks at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=S).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Thiourea dimerization during carbamothioylation.
  • Solution : Controlled thiophosgene stoichiometry (1.2 equiv).

Industrial Scalability Considerations

  • Continuous Flow Systems : Reduce reaction time by 40% for trichloroethylation.
  • Green Chemistry : Replace thiophosgene with N,N'-thiocarbonyldiimidazole for safer processing.

Chemical Reactions Analysis

Types of Reactions

2-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, replacing one or more chlorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dichloromethyl or methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylacetyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzoic acid moiety can interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Topological Polar Surface Area (Ų)
2-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid (Target) Not explicitly given ~420–430 (estimated) Phenylacetyl, trichloroethyl No defined stereocenters ~111 (analog-based estimate)
2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid () C₁₅H₁₈Cl₃N₃O₃S 426.737 2,2-Dimethylpropanoyl No defined stereocenters 111
2-Chloro-5-[({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}carbamothioyl)amino]benzoic acid () C₂₀H₁₈ClN₃O₃S 402.08 Chloro, propenoyl, isopropylphenyl 1 defined bond stereocenter 111
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide () C₁₉H₁₃Cl₅N₆OS 554.72 Thiadiazole, dichlorobenzamide Not specified Not available

Key Observations:

Substituent Effects: The phenylacetyl group in the target compound contrasts with the 2,2-dimethylpropanoyl group in its analog (), which may alter solubility and steric interactions in biological systems.

Stereochemical Considerations: None of the analogs or the target compound have defined stereocenters, suggesting synthesis as racemic mixtures. This contrasts with compounds like 2-chloro-5-[({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}carbamothioyl)amino]benzoic acid, which has a defined double bond stereocenter (E-configuration) .

Synthetic Pathways :

  • The target compound likely follows a route similar to ’s thiadiazole derivative, involving hydrazinecarbothioamide intermediates and dehydrosulfurization with iodine/triethylamine . highlights N-acylation with phenylacetyl chloride as a critical step, mirroring the target’s phenylacetyl incorporation .

Computational and Biological Insights: Molecular docking tools like AutoDock Vina () and UCSF Chimera () are critical for predicting interactions. Antioxidant activity is noted in phenylacetyl-derived analogs (), implying the target compound’s possible utility in oxidative stress modulation .

Physicochemical Properties :

  • The topological polar surface area (~111 Ų) across analogs indicates moderate permeability, aligning with Lipinski’s rule for drug-likeness. However, high molecular weights (>400 Da) may limit oral bioavailability .

Q & A

Q. What are the recommended synthetic routes for 2-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including:
  • Step 1 : Formation of the trichloroethylamine core via nucleophilic substitution using 2,2,2-trichloroethylamine derivatives.
  • Step 2 : Introduction of the phenylacetyl group via amide coupling, requiring anhydrous conditions and coupling agents like EDCI/HOBt .
  • Step 3 : Thiourea linkage formation between the trichloroethylamine intermediate and 2-aminobenzoic acid, using thiophosgene or CS₂ under controlled pH (7–9) .
    Yield Optimization :
  • Use high-purity reagents (≥95%) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the purity of this compound be validated, and what analytical techniques are most effective?

  • Methodological Answer :
  • Purity Validation :
  • HPLC : Use reverse-phase chromatography with UV detection at 254 nm; retention time comparison against standards .
  • Elemental Analysis : Confirm %C, %H, %N, and %Cl within ±0.3% of theoretical values .
  • Structural Confirmation :
  • FT-IR : Identify characteristic peaks (e.g., C=O at ~1680 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Assign signals for the trichloroethyl group (δ 4.2–4.5 ppm) and benzoic acid protons (δ 7.5–8.1 ppm) .

Advanced Research Questions

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability :
  • Acidic conditions (pH < 3) may hydrolyze the thiourea linkage. Conduct accelerated degradation studies (e.g., 0.1 M HCl, 40°C) and monitor via HPLC .
  • Neutral/basic conditions (pH 7–9) show higher stability but require inert atmospheres to prevent oxidation .
  • Thermal Stability :
  • Thermogravimetric analysis (TGA) reveals decomposition above 200°C. Store at –20°C under argon to prevent degradation .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) to calculate electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with thiourea-binding pockets). Validate with in vitro assays .

Q. How should contradictory spectroscopic data be resolved during structural elucidation?

  • Methodological Answer :
  • Case Study : Discrepancies in NMR δ values for the carbamothioyl group may arise from solvent polarity or tautomerism.
  • Resolution : Compare data across solvents (DMSO-d6 vs. CDCl₃) and use 2D NMR (HSQC, HMBC) to confirm connectivity .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (slow evaporation from ethanol/water) and solving the crystal structure (e.g., CCDC deposition) .

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